3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with 4-chlorophenoxyacetyl chloride under basic conditions to form the intermediate 2-(4-chlorophenoxy)acetylaminophenol. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzo[d]oxazole-2,3-dione derivatives.
Reduction: Formation of 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2-ol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like prostaglandin H2 synthase (PGHS) by binding to its active site, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to interact with various biological receptors, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)benzo[d]oxazole: Lacks the ethyl group, making it less bulky and potentially less active.
3-(2-(4-bromophenoxy)ethyl)benzo[d]oxazol-2(3H)-one: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
2-(2,4-dichlorophenoxy)benzo[d]oxazole: Contains an additional chlorine atom, which can significantly change its chemical and biological properties.
Uniqueness
3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenoxyethyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJHDCEZCHGOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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